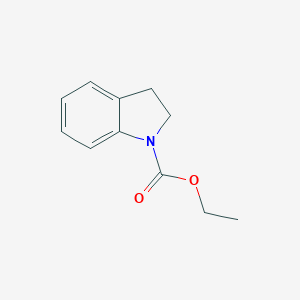
2,3-Dihydro-indole-1-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-indole-1-carboxylic acid ethyl ester, also known as 3-Ethoxycarbonyl-2,3-dihydro-1H-indole, is an organic compound that belongs to the class of indole derivatives. This compound has been widely studied due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-indole-1-carboxylic acid ethyl ester is not fully understood. However, it has been shown to modulate several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to inhibit the activity of the enzyme COX-2, which is involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydro-indole-1-carboxylic acid ethyl ester has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3-Dihydro-indole-1-carboxylic acid ethyl ester in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. Another advantage is its versatility, as it can be used in various assays, such as cell viability assays, ELISAs, and Western blots. However, one limitation is its solubility, as it is poorly soluble in water and requires the use of organic solvents.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydro-indole-1-carboxylic acid ethyl ester. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential use in combination with other drugs or therapies. In addition, further studies are needed to elucidate its mechanism of action and to identify its target molecules. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2,3-Dihydro-indole-1-carboxylic acid ethyl ester is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to develop it into a safe and effective drug.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-indole-1-carboxylic acid ethyl ester can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with tryptamine or its derivatives. Another method involves the reaction of indole-3-carboxaldehyde with ethyl acetate in the presence of a base. The yield of this reaction is relatively low, but it is a simple and efficient method.
Aplicaciones Científicas De Investigación
2,3-Dihydro-indole-1-carboxylic acid ethyl ester has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Número CAS |
61589-17-1 |
|---|---|
Nombre del producto |
2,3-Dihydro-indole-1-carboxylic acid ethyl ester |
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
ethyl 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 |
Clave InChI |
FEFTZWVEDKFHFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=CC=CC=C21 |
SMILES canónico |
CCOC(=O)N1CCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



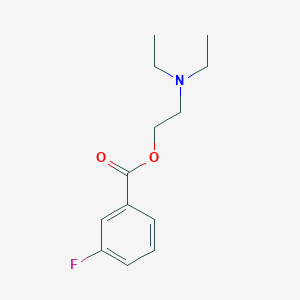
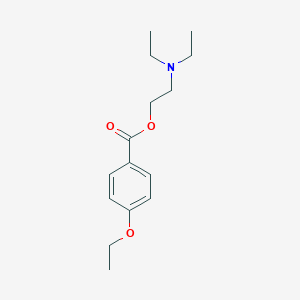
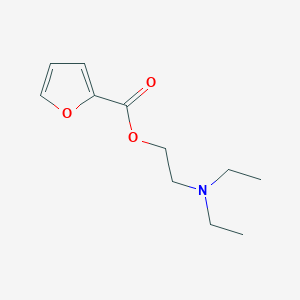
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
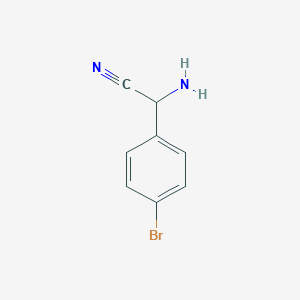
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
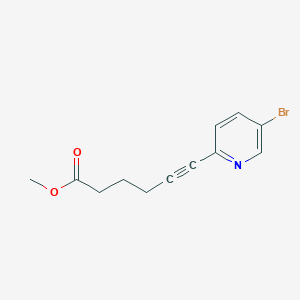
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
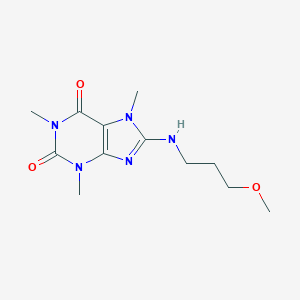
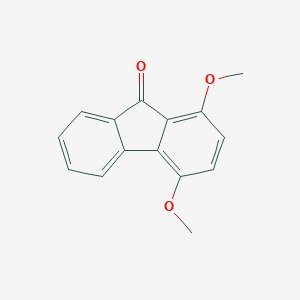
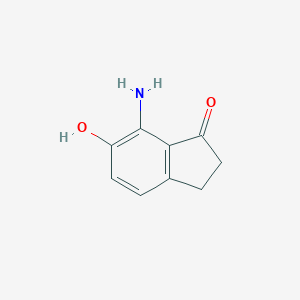
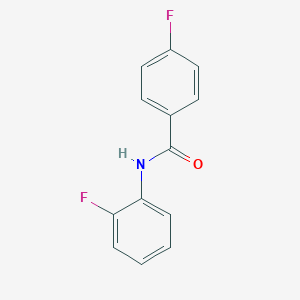
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)
